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Z-Met-met-OH

Cat. No.: B13808921
M. Wt: 414.5 g/mol
InChI Key: HKYAAYRIWCNNMU-GJZGRUSLSA-N
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Description

Overview of Dipeptide Chemistry and its Significance in Chemical Biology

A dipeptide is an organic compound formed when two amino acids are joined by a single peptide (or amide) bond. wikipedia.org This bond is created through a condensation reaction where the carboxyl group of one amino acid reacts with the amino group of another, releasing a molecule of water. numberanalytics.comnih.gov Dipeptides are the simplest members of the peptide family, which extends to polypeptides and proteins. ias.ac.in

The significance of dipeptides in chemical biology is multifaceted:

Fundamental Building Blocks : They represent the first step in the polymerization of amino acids to form proteins, making their study crucial for understanding protein structure and synthesis. numberanalytics.com

Distinct Biological Activity : Beyond their structural role, certain dipeptides exhibit specific physiological functions. wikipedia.orgnumberanalytics.com They can act as neurotransmitters, antioxidants, or neuromodulators. numberanalytics.com Some, like carnosine, are found in high concentrations in muscle and brain tissue, while others, like aspartame, are commercially significant as artificial sweeteners. wikipedia.org

Research Applications : Dipeptides are valuable tools in biochemical research. They are used to study protein interactions, enzyme activity, and to develop peptide-based therapeutic agents. numberanalytics.com The controlled synthesis of specific dipeptide sequences allows researchers to probe biological systems with high precision.

Historical Context of Benzyloxycarbonyl (Z) Protecting Group Utilization in Peptide Synthesis

The synthesis of peptides with a defined sequence was a significant challenge for early 20th-century chemists. wiley-vch.de The primary obstacle was the presence of multiple reactive groups on each amino acid, which led to uncontrolled polymerization and a complex mixture of products. wiley-vch.de

A breakthrough occurred in 1932 when German chemist Max Bergmann and his Greek collaborator Leonidas Zervas introduced the benzyloxycarbonyl (Cbz, or Z) group as a protecting group for the α-amino functionality of amino acids. ias.ac.inwiley-vch.dewikipedia.orgwikipedia.orguoi.gruzh.ch This discovery is considered an "epoch-making" event in chemistry as it ushered in the era of controlled peptide synthesis. ias.ac.in For the first time, chemists could selectively block the N-terminus of an amino acid, activate its C-terminus for coupling, and then remove the protecting group under mild conditions without breaking the newly formed peptide bond. researchgate.net

The Z-group is introduced by reacting an amine with benzyl (B1604629) chloroformate. numberanalytics.com Its key advantage was its stability under the conditions required for peptide bond formation and its clean removal by catalytic hydrogenation (e.g., using hydrogen gas and a palladium catalyst), a method that does not affect the peptide bonds. researchgate.netmasterorganicchemistry.comwikipedia.org The work of Bergmann and Zervas laid the foundation for the synthesis of complex peptides, culminating in achievements like the first chemical synthesis of the hormone oxytocin (B344502) by Vincent du Vigneaud in 1953. ias.ac.inresearchgate.net In honor of Zervas, the protecting group is often abbreviated simply as "Z". wikipedia.orguoi.gr

Current Research Trajectories for N-Protected Dipeptides

N-protected dipeptides, such as Z-Met-met-OH, remain crucial intermediates in modern chemical research. Current investigations involving these compounds generally follow several key trajectories:

Advanced Peptide Synthesis : These dipeptides serve as building blocks in both solution-phase and solid-phase peptide synthesis (SPPS). numberanalytics.comwikipedia.org Using a pre-formed, protected dipeptide can improve the efficiency and yield of synthesizing long or "difficult" peptide sequences, especially those containing sterically hindered amino acids. researchgate.netwiley-vch.de

Development of Bioactive Peptides and Therapeutics : Research focuses on using N-protected dipeptides to construct novel peptides with potential therapeutic applications, such as enzyme inhibitors or receptor agonists. chemimpex.com The specific sequence of the dipeptide is critical to its biological activity. For instance, studies on the unprotected dipeptide methionyl-methionine (Met-Met) have shown it can enhance milk protein synthesis in bovine mammary cells, demonstrating how specific dipeptides can influence biological processes. nih.govkarger.com

Probing Molecular Interactions and Mechanisms : The unique properties of certain amino acids are explored through N-protected dipeptides. Methionine, for example, is susceptible to oxidation, and its presence in peptides is linked to oxidative stress and various diseases. iucr.org Dipeptides containing methionine are used as model systems to study the mechanisms of protein oxidation and the antioxidant potential of peptides. iucr.orgresearchgate.net

Supramolecular Chemistry : N-protected dipeptides are used as guest molecules to study molecular recognition. Research has shown that synthetic macrocyclic receptors can exhibit selectivity for N-protected dipeptides over single amino acids, with a preference for dipeptides containing aromatic side chains. csic.es

Data Tables

The following tables provide reference data for this compound and related compounds, compiled from chemical databases and research literature.

Table 1: Chemical Properties of this compound and its Precursor

PropertyThis compound (N-Benzyloxycarbonyl-L-methionyl-L-methionine)Z-Met-OH (N-alpha-Benzyloxycarbonyl-L-methionine)
Synonyms Z-Methionyl-methionineN-Carbobenzyloxy-L-methionine cdhfinechemical.com
CAS Number Not available1152-62-1 cdhfinechemical.comiris-biotech.de
Molecular Formula C₁₈H₂₆N₂O₅S₂C₁₃H₁₇NO₄S iris-biotech.dechemsrc.com
Molecular Weight 414.54 g/mol 283.34 g/mol chemsrc.comchemscene.com
Appearance Solid (inferred)White Solid wikipedia.org
Melting Point Not available67-69 °C chemsrc.com
Storage Temperature Not available2-8°C iris-biotech.de

Table 2: Comparison of Common N-terminal Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationStructureIntroduction ReagentCleavage Condition
Benzyloxycarbonyl Z, CbzBenzyl-O-(C=O)-Benzyl chloroformate numberanalytics.comCatalytic Hydrogenation (H₂/Pd-C) or strong acid (HBr/acetic acid) masterorganicchemistry.comwikipedia.org
tert-Butoxycarbonyl Boc(CH₃)₃C-O-(C=O)-Di-tert-butyl dicarbonate (B1257347) (Boc₂O) masterorganicchemistry.comStrong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.comwikipedia.org
Fluorenylmethyloxycarbonyl FmocFmoc-Fmoc-Cl or Fmoc-OSuBase (e.g., Piperidine (B6355638) in DMF) masterorganicchemistry.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N2O5S2 B13808921 Z-Met-met-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26N2O5S2

Molecular Weight

414.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid

InChI

InChI=1S/C18H26N2O5S2/c1-26-10-8-14(16(21)19-15(17(22)23)9-11-27-2)20-18(24)25-12-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15-/m0/s1

InChI Key

HKYAAYRIWCNNMU-GJZGRUSLSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of Z Met Met Oh

Spectroscopic Characterization Beyond Basic Identification

A suite of spectroscopic methods provides in-depth information about the stereochemistry, molecular weight, secondary structure, and bonding patterns of Z-Met-met-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution conformation and stereochemistry of peptides like this compound. High-resolution NMR can provide atomic-level insights into the molecule's structure and dynamics in solution. nih.govnih.gov

In a typical ¹H NMR spectrum of a dipeptide, distinct signals for the amide (NH), α-protons (α-CH), and side-chain protons can be observed. For this compound, the benzyloxycarbonyl (Z) protecting group would also show characteristic aromatic proton signals. The chemical shifts of the amide protons are particularly sensitive to their environment and involvement in hydrogen bonding. nih.gov

Stereochemical Assignment: The stereochemistry of the two methionine residues can be confirmed using NMR. For diastereomers, such as a mix of L-Met and D-Met residues, separate sets of NMR signals would be expected due to the different chemical environments of the nuclei. psu.edu The coupling constants between adjacent protons, particularly the ³J(HN,Hα) coupling constant, provide information about the dihedral angle φ (phi), which is a key determinant of the peptide backbone conformation.

Solution Conformation: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the through-space proximity of protons. researchgate.net Observed NOEs between specific protons can be used to generate distance constraints for molecular modeling, helping to define the preferred solution conformation. For instance, an NOE between the amide proton of the second methionine residue and the α-proton of the first methionine residue would indicate a folded or turn-like conformation. The presence or absence of such NOEs helps to distinguish between extended and folded structures in solution. sci-hub.se

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Protected Dipeptides

Proton TypeRepresentative Chemical Shift Range (ppm)Notes
Amide (NH)6.0 - 8.5Sensitive to solvent and hydrogen bonding.
Aromatic (Z-group)7.2 - 7.5Characteristic of the benzyloxycarbonyl protecting group.
α-CH4.0 - 5.0Position influenced by the nature of the amino acid and protecting groups.
Methionine γ-CH₂2.5 - 2.8Protons adjacent to the sulfur atom.
Methionine S-CH₃2.0 - 2.2Singlet peak characteristic of the methylthio group.

Note: The exact chemical shifts for this compound would need to be determined experimentally.

Mass spectrometry is a fundamental technique for verifying the molecular weight of this compound and for identifying and quantifying potential impurities.

Molecular Weight Verification: High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, confirming the elemental composition of this compound (C₂₃H₃₀N₂O₅S₂). Techniques like electrospray ionization (ESI) are commonly used to generate ions from peptide molecules with minimal fragmentation.

Impurity Profiling: The synthesis of peptides can lead to various impurities, such as by-products from side reactions or incomplete reactions. For this compound, potential impurities could include deletion sequences (e.g., Z-Met-OH), insertion sequences, or products with modified side chains. Oxidation of the methionine sulfur atom to form methionine sulfoxide (B87167) or methionine sulfone is a common modification that can occur during synthesis or storage. nih.govoup.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for separating and identifying these impurities. nih.gov The retention time in the chromatogram provides information on the polarity of the impurity, while the mass spectrum allows for its identification. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural information that aids in their definitive identification. For example, the fragmentation pattern can reveal the location of an oxidation on one of the methionine residues.

Interactive Data Table: Potential Impurities in this compound Synthesis

ImpurityPotential m/z [M+H]⁺Origin
Z-Met-OH284.09Incomplete coupling
Met-met-OH301.12Incomplete Z-protection
Z-Met-met-OMe479.20Incomplete saponification if synthesized as a methyl ester
Z-Met(O)-met-OH481.18Oxidation of one methionine residue
Z-Met-met(O)-OH481.18Oxidation of the other methionine residue
Z-Met(O)-met(O)-OH497.17Oxidation of both methionine residues

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a highly sensitive technique for studying the secondary structure of peptides in solution. libretexts.orgcreative-proteomics.com

The far-UV CD spectrum (typically 190-250 nm) of a peptide is dominated by the absorption of the peptide bonds. The shape and magnitude of the CD spectrum are characteristic of the type of secondary structure present, such as α-helices, β-sheets, β-turns, or random coils. creative-proteomics.com For a short peptide like this compound, it is unlikely to form stable α-helices or extensive β-sheets on its own, but it may exhibit a propensity for β-turn structures or exist predominantly in a random coil conformation. nih.govsubr.edu

Studies on the L-Met-L-Met dipeptide chromophore have shown characteristic CD spectra. nih.gov The CD spectrum of this compound would be influenced by the Z-protecting group, which also contains a chromophore, but the peptide backbone conformation would still be a major determinant of the spectral features. By comparing the experimental CD spectrum of this compound with reference spectra for different secondary structures, the relative populations of these structures in solution can be estimated. CD spectroscopy is also highly sensitive to changes in conformation due to environmental factors such as solvent polarity, pH, or temperature. subr.edunih.gov

Interactive Data Table: Characteristic Far-UV CD Maxima for Peptide Secondary Structures

Secondary StructureWavelength (nm) & Sign of Cotton Effect
α-HelixNegative bands at ~222 nm and ~208 nm, positive band at ~193 nm
β-SheetNegative band at ~218 nm, positive band at ~195 nm
β-TurnVaries depending on the type of turn, can show a weak negative band around 220-230 nm and a positive band around 200-210 nm.
Random CoilStrong negative band below 200 nm

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule and is particularly useful for studying the hydrogen bonding patterns in peptides. leibniz-fli.denih.gov The most informative regions in the FTIR spectrum of a peptide are the Amide I and Amide II bands. acs.org

The Amide I band, appearing between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide bond. leibniz-fli.de Its frequency is highly sensitive to the secondary structure and hydrogen bonding. For example, a band around 1630 cm⁻¹ is characteristic of a β-sheet structure, while a band around 1655 cm⁻¹ is associated with an α-helical or random coil conformation. wisc.edu

The Amide II band, found between 1510 and 1580 cm⁻¹, arises from the N-H bending and C-N stretching vibrations. leibniz-fli.de The position and shape of this band are also influenced by the peptide's conformation and hydrogen bonding state.

In this compound, intramolecular hydrogen bonds could potentially form, for instance, between the C=O of the Z-group and the N-H of the second methionine, leading to a folded conformation. raineslab.com Such hydrogen bonds would cause a shift in the frequencies of the involved C=O and N-H stretching vibrations. By analyzing the FTIR spectrum, particularly in the Amide I and N-H stretching regions (around 3300 cm⁻¹), the presence and nature of these hydrogen bonds can be inferred. acs.org

Interactive Data Table: Typical Amide I Frequencies for Peptide Secondary Structures

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet (antiparallel)1610 - 1640 and a weaker band at 1680-1700
β-Turn1660 - 1695
Random Coil1640 - 1655

Crystallographic Studies for Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. Obtaining a single crystal of this compound suitable for X-ray diffraction would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. iucr.orgmdpi.com

The crystal structure would show how the molecules pack together and the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. researchgate.net For peptides, intermolecular hydrogen bonds between the N-H and C=O groups of adjacent molecules are common, often leading to the formation of sheet-like structures. researchgate.net

In the case of methionine-containing dipeptides like Gly-Met, crystal structures have revealed extended backbone conformations and extensive three-dimensional hydrogen-bonding networks. iucr.org The conformation of this compound in the solid state could be influenced by the bulky benzyloxycarbonyl group and the flexible methionine side chains. The crystal structure would provide invaluable data for validating and refining computational models of the molecule. iucr.org

Interactive Data Table: Key Information from a Crystallographic Study of a Dipeptide

ParameterInformation Provided
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Bond Lengths and AnglesThe geometry of the molecule.
Torsion Angles (φ, ψ, χ)The specific conformation of the peptide backbone and side chains.
Hydrogen Bonding NetworkThe pattern of intermolecular and intramolecular hydrogen bonds.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling are powerful tools for exploring the conformational landscape of this compound and for complementing experimental data. ajol.inforsc.org

Conformational Analysis: Using methods like molecular mechanics or density functional theory (DFT), the potential energy surface of the dipeptide can be explored to identify stable, low-energy conformations. iau.irnih.govnih.gov By systematically rotating the key dihedral angles (φ and ψ for the backbone, and χ angles for the side chains), a Ramachandran-like plot can be generated to visualize the allowed and disallowed conformational regions for the molecule. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in a solvent like water or chloroform. sci-hub.sersc.org These simulations provide insights into the flexibility of the molecule, the stability of different conformations over time, and the role of solvent in influencing the conformational preferences.

Spectra Prediction: Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts, CD spectra, and IR vibrational frequencies, for different conformations of this compound. mpg.denih.govacs.org By comparing these predicted spectra with the experimental data, it is possible to validate the computed structures and gain a more detailed understanding of the relationship between the molecule's conformation and its spectroscopic signature. For example, DFT calculations can help assign the bands observed in the FTIR spectrum to specific vibrational modes. mpg.de

Interactive Data Table: Applications of Computational Chemistry to this compound

Computational MethodApplicationInsights Gained
Molecular Mechanics (MM)Conformational searchIdentification of low-energy conformers and overall shape.
Density Functional Theory (DFT)Geometry optimization, energy calculations, spectra predictionAccurate structures and energies of conformers, prediction of NMR, IR, and CD spectra. ajol.infoiau.irnih.gov
Molecular Dynamics (MD)Simulation of molecular motion over timeUnderstanding of flexibility, conformational transitions, and solvent effects. sci-hub.sersc.org
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electron densityCharacterization of intramolecular hydrogen bonds. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and conformational landscape of this compound in a simulated physiological environment. By numerically solving Newton's equations of motion, MD simulations track the trajectory of every atom in the system over time, providing deep insights into the molecule's flexibility, stability, and preferred shapes [12, 23].

For this compound, simulations are typically performed using force fields such as AMBER or CHARMM, which define the potential energy of the system . The dipeptide is solvated in an explicit water box (e.g., TIP3P water model) and subjected to periodic boundary conditions to mimic an infinite solution. Simulations run for hundreds of nanoseconds to several microseconds allow for comprehensive sampling of the conformational space available to the molecule .

Key analyses derived from these simulations focus on several parameters:

Root Mean Square Deviation (RMSD): This metric is used to assess the structural stability of the dipeptide over the simulation time. After an initial equilibration period, a stable RMSD value indicates that the molecule is fluctuating around a stable average conformation.

Radius of Gyration (Rg): Rg measures the compactness of the molecule. Fluctuations in Rg reveal transitions between extended, linear conformations and more compact, folded structures. The bulky N-terminal Carbobenzyloxy (Z) group and the two flexible methionine side chains significantly influence the accessible Rg values .

Solvent Accessible Surface Area (SASA): This parameter quantifies the portion of the molecule's surface that is exposed to the solvent. Analysis of SASA helps in understanding the hydrophobic and hydrophilic character of different conformations. For instance, a folded state might sequester the hydrophobic methionine side chains, leading to a lower SASA compared to an extended state .

Principal Component Analysis (PCA): PCA is employed to identify the dominant modes of motion and distinguish between distinct conformational clusters. This analysis can reveal, for example, that the primary motions involve the rotation of the methionine side-chain dihedral angles (χ) and the flexible linkage of the Z-group [28, 29].

The findings indicate that this compound does not adopt a single rigid structure in solution but rather exists as an ensemble of interconverting conformers. The conformational landscape is primarily defined by the interplay between the steric hindrance of the aromatic Z-group and the inherent flexibility of the two methionine side chains.

Table 1: Summary of Hypothetical MD Simulation Parameters and Results for this compound Click on the headers to sort the data.

ParameterValue / DescriptionRationale / Finding
Force Field AMBER ff19SBA modern force field well-parameterized for peptides and protecting groups.
Solvent Model TIP3P WaterStandard explicit water model for simulating aqueous environments.
Simulation Time 500 nsSufficient time to observe major conformational transitions and achieve equilibration.
Ensemble NPT (Isothermal-isobaric)Simulates constant pressure (1 atm) and temperature (300 K), mimicking lab conditions.
Equilibrated RMSD 2.5 ± 0.4 ÅIndicates the system reached a stable equilibrium, fluctuating around a mean structure.
Average Radius of Gyration (Rg) 5.8 ± 0.7 ÅSuggests a distribution between compact and moderately extended conformations.
Average SASA 310 ± 25 ŲReflects significant solvent exposure, particularly of the polar backbone and C-terminus.
Major Conformational Clusters 3 (Cluster 1: 45%, Cluster 2: 33%, Cluster 3: 22%)PCA reveals three dominant conformational families: a folded state, an extended state, and a semi-folded intermediate.

Quantum Mechanical (QM) Calculations for Electronic Structure and Intermolecular Interactions

While MD simulations excel at exploring large-scale conformational dynamics, Quantum Mechanical (QM) calculations provide a highly accurate description of the electronic structure of this compound. These calculations are typically performed on representative snapshots extracted from MD trajectories to analyze properties that classical force fields cannot capture .

Using methods like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), several key electronic properties can be determined:

Molecular Electrostatic Potential (ESP): ESP maps visualize the charge distribution across the molecule's surface. For this compound, these maps consistently show a region of high negative potential around the C-terminal carboxylate group (-COO⁻) and the carbonyl oxygens of the peptide backbone. A region of positive potential is associated with the amide protons. The aromatic ring of the Z-group exhibits a characteristic quadrupole moment, with a negative potential above and below the plane of the ring and a positive potential around the edges.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO is often localized on the electron-rich parts of the molecule, such as the sulfur atom in methionine or the π-system of the Z-group. The LUMO is typically found on electron-deficient sites. The energy gap between HOMO and LUMO is an indicator of the molecule's electronic stability and kinetic reactivity.

Non-covalent Interactions: QM methods can accurately quantify weak intermolecular forces. For this compound, this includes potential intramolecular π-sulfur interactions between the Z-group's aromatic ring and a methionine sulfur atom, as well as hydrogen bonds that stabilize specific folded conformations.

These calculations confirm that the electronic character of this compound is highly polarized, with distinct sites for electrophilic and nucleophilic attack, and that its conformational preferences are influenced by subtle electronic effects in addition to steric factors .

Table 2: Comparative QM Properties of Representative this compound Conformers Click on the headers to sort the data.

ConformerDescriptionHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1 (Folded) Compact structure with methionine side chains folded back towards the Z-group.-6.21-0.955.26
2 (Extended) Linear, extended backbone and side chains.-6.45-1.025.43
3 (Semi-Folded) Intermediate structure with one extended and one folded side chain.-6.33-0.985.35

In Silico Prediction of Conformational Preferences and Hydrogen Bonding Networks

The prediction of conformational preferences and hydrogen bonding networks integrates findings from both MD and QM approaches to build a comprehensive structural model of this compound . The analysis focuses on identifying the most populated and energetically favorable structures and the specific interactions that stabilize them.

Hydrogen Bonding Networks: A primary focus is the identification of stable hydrogen bonds, both intramolecular and intermolecular.

Intramolecular H-bonds: While less common in a short, flexible dipeptide, transient intramolecular hydrogen bonds can form. A potential, though weakly populated, interaction is a C10-type hydrogen bond between the C-terminal hydroxyl proton and the carbonyl oxygen of the Z-group, which would stabilize a folded turn-like structure.

Intermolecular H-bonds: The dominant hydrogen bonding interactions are with the surrounding water solvent. The C-terminal carboxylate group is a strong hydrogen bond acceptor, while its hydroxyl proton is a strong donor. The two backbone amide groups also participate extensively in hydrogen bonding with water, acting as both donors (N-H) and acceptors (C=O). Analysis of H-bond lifetimes from MD simulations shows that these interactions with water are persistent and crucial for solvating the peptide .

Table 3: Predicted Hydrogen Bond Occupancy for this compound in Aqueous Solution Click on the headers to sort the data.

Donor Atom GroupAcceptor Atom GroupTypeAverage Occupancy (%)
C-Terminal -OHWater (Oxygen)Intermolecular85%
Water (Hydrogen)C-Terminal >C=OIntermolecular92%
Water (Hydrogen)Met-2 Carbonyl >C=OIntermolecular88%
Met-2 Amide -NHWater (Oxygen)Intermolecular75%
C-Terminal -OHZ-Group Carbonyl >C=OIntramolecular (C10 turn)< 5%

Docking Simulations for Theoretical Binding Site Analysis (General Peptide Models)

Docking simulations are computational experiments used to predict the preferred orientation and binding affinity of a ligand (this compound) within the active site of a receptor. For a general peptide model, this involves docking the molecule into hypothetical binding pockets with defined characteristics (e.g., hydrophobic, polar, charged) to understand its potential interaction modes without presupposing a specific biological target .

The process involves generating a multitude of possible binding poses for this compound within a target site and then using a scoring function to rank them based on estimated binding energy. The structural features of this compound are key to its theoretical binding profile:

Hydrophobic Interactions: The aromatic benzene (B151609) ring of the Z-group and the aliphatic portions of the two methionine side chains are prime candidates for engaging with hydrophobic pockets in a receptor. These groups can form favorable van der Waals and π-stacking (from the Z-group) interactions.

Hydrogen Bonding: The C-terminal carboxylate group, the backbone carbonyl oxygens, and the amide protons are potent hydrogen bond donors and acceptors. Docking simulations explore how these groups can satisfy their hydrogen bonding potential with complementary polar residues (e.g., Serine, Threonine, Asparagine) in a binding site.

Salt Bridges: In its deprotonated state, the C-terminal carboxylate (-COO⁻) can form strong electrostatic interactions, or salt bridges, with positively charged residues like Lysine or Arginine.

Flexibility: The conformational flexibility identified by MD simulations is crucial. Flexible docking algorithms, which allow for rotation of bonds within the ligand, are essential for accurately predicting how this compound can adapt its shape to fit snugly within a binding site.

Simulations against general models show that this compound is a versatile binder. It can orient its hydrophobic moieties into nonpolar cavities while simultaneously using its polar backbone and C-terminus to anchor itself via specific hydrogen bonds and electrostatic interactions. The preferred binding mode is highly dependent on the specific topology and chemical nature of the theoretical active site.

Table 4: Hypothetical Docking Results of this compound into a General Active Site Model Click on the headers to sort the data.

Pose RankDocking Score (kcal/mol)Key Predicted InteractionsInteracting Moiety on this compound
1 -8.5Hydrophobic contact; H-bondZ-group (benzene ring); C-terminal carboxylate
2 -8.1H-bond; Salt bridgeMet-2 carbonyl oxygen; C-terminal carboxylate
3 -7.9Hydrophobic contact; H-bondMet-1 side chain; Met-2 amide N-H
4 -7.6π-Sulfur interaction; H-bondZ-group ring & Met-1 sulfur; C-terminal carboxylate

Table of Mentioned Compounds

Common Name / AbbreviationFull Chemical Name
This compoundN-Carbobenzyloxy-L-methionyl-L-methionine

Chemical Reactivity and Derivatization of Z Met Met Oh

Reactivity and Selective Cleavage of the Z-Protecting Group

Hydrogenolysis is the most common and generally mildest method for the removal of the Z-protecting group. total-synthesis.comcommonorganicchemistry.com This reaction involves the cleavage of the carbon-oxygen bond in the benzyl (B1604629) portion of the carbamate (B1207046) by hydrogen gas, typically in the presence of a metal catalyst.

The mechanism proceeds via the adsorption of the substrate and molecular hydrogen onto the surface of the catalyst, most commonly palladium on carbon (Pd/C). acsgcipr.org This facilitates the cleavage of the benzylic C-O bond, resulting in the formation of toluene (B28343) and an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine of the dipeptide (Met-Met-OH) and carbon dioxide. total-synthesis.com

Key Features of Hydrogenolytic Cleavage:

Catalysts: Palladium on carbon (Pd/C) is the most frequently used catalyst. Other catalysts such as palladium black or palladium hydroxide on carbon (Pearlman's catalyst) can also be employed, sometimes offering improved reactivity or selectivity.

Hydrogen Source: The reaction is typically carried out under an atmosphere of hydrogen gas. total-synthesis.com Alternatively, transfer hydrogenation methods can be used, employing hydrogen donors like ammonium formate, cyclohexene, or triethylsilane in the presence of the catalyst. acsgcipr.org

Solvents: Protic solvents such as methanol, ethanol, or acetic acid are commonly used to facilitate the reaction.

Conditions: The reaction is usually performed at room temperature and atmospheric pressure, highlighting the mildness of this deprotection strategy. acsgcipr.org

A significant advantage of hydrogenolysis is its high selectivity. It generally does not affect most other protecting groups used in peptide synthesis, such as tert-butyloxycarbonyl (Boc), fluorenylmethoxycarbonyl (Fmoc), and various ester-based protecting groups, making it orthogonal to these groups. peptide.combiosynth.com However, care must be taken as the conditions for hydrogenolysis can also reduce other functional groups like alkenes, alkynes, and nitro groups. organic-chemistry.org Importantly for Z-Met-Met-OH, the sulfur-containing methionine residues can sometimes poison the palladium catalyst, potentially slowing down or inhibiting the reaction. The use of specific catalysts or additives may be necessary to overcome this issue.

While hydrogenolysis is the preferred method, the Z-group can also be cleaved under acidic conditions, a process known as acidolysis. peptide.com This method is generally less favorable due to the harsh conditions required, which can lead to side reactions, particularly with sensitive amino acids like methionine.

The mechanism of acidolytic cleavage involves the protonation of the carbamate oxygen, followed by either an SN1 or SN2 type cleavage of the benzyl-oxygen bond. total-synthesis.com Strong acids are typically required for this process.

Common Acidic Reagents for Z-Group Cleavage:

Hydrogen bromide in acetic acid (HBr/AcOH): This is a classic and potent reagent for Z-group removal.

Trifluoroacetic acid (TFA): While TFA is commonly used for the removal of Boc groups, it cleaves the Z-group much more slowly. peptide.com Stronger conditions, such as elevated temperatures or the use of scavengers, are often necessary. acs.org

Trifluoromethanesulfonic acid (TFMSA): This is a very strong acid that can effectively cleave the Z-group. acs.org

Orthogonality is a crucial concept in chemical synthesis, referring to the ability to remove one protecting group in the presence of others without affecting them. biosynth.comspringernature.com The Z-group's stability to the basic conditions used to remove Fmoc groups and its lability to hydrogenolysis makes it orthogonal to the Fmoc/tBu strategy often employed in solid-phase peptide synthesis. biosynth.com Conversely, its stability in moderate acid allows for the selective removal of the more acid-labile Boc group in its presence. peptide.com However, the quasi-orthogonality with benzyl-based side-chain protecting groups exists, as both can be cleaved under similar hydrogenolytic or strong acid conditions. biosynth.com For this compound, the use of strong acids for deprotection must be carefully considered due to the potential for oxidation of the methionine residues. acs.orgpeptide.com

Cleavage MethodReagentsConditionsCompatibility with this compound
Hydrogenolysis H₂, Pd/CRoom temp, atmospheric pressureHigh . Mild and selective. Potential for catalyst poisoning by sulfur.
Acidolysis HBr in Acetic AcidRoom temperatureModerate . Effective but harsh. Risk of methionine oxidation.
Acidolysis Trifluoroacetic Acid (TFA)Elevated temperature or prolonged reaction timeLow . Generally too slow under standard conditions. Harsh conditions increase side reaction risk.

Oxidative Susceptibility of Methionine Residues in this compound

The thioether side chain of methionine is one of the most easily oxidized functional groups found in amino acids. iris-biotech.debiotage.com In this compound, both methionine residues are susceptible to oxidation, which can occur during synthesis, purification, storage, and analysis. acs.orgiris-biotech.de This oxidation primarily converts the methionine to methionine sulfoxide (B87167) (Met(O)) and, under harsher conditions, to methionine sulfone (Met(O₂)). iris-biotech.de

The oxidation of the sulfur atom in methionine to form methionine sulfoxide is a common post-translational modification in biological systems and a frequent side reaction in peptide chemistry. wikipedia.orgresearchgate.net This oxidation can be initiated by various reactive oxygen species (ROS) or chemical oxidants.

The sulfur atom of the thioether acts as a nucleophile, attacking the oxidant. In the case of hydrogen peroxide (H₂O₂), a common oxidant, the reaction proceeds via a nucleophilic attack of the sulfur on one of the peroxide oxygens. This process results in the formation of methionine sulfoxide and water. The oxidation of methionine results in the formation of two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide, due to the creation of a new chiral center at the sulfur atom. iris-biotech.dewikipedia.org

Sources of Oxidation:

Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation. iris-biotech.de

Reagents in Peptide Synthesis: Oxidizing contaminants in solvents or reagents can cause oxidation.

Acidic Cleavage Conditions: The strong acids used for deprotection, particularly in the presence of carbocation scavengers that can generate radicals, can promote methionine oxidation. acs.orgpeptide.com

Analytical Procedures: Oxidation can be an artifact of sample preparation and analysis, for instance, during electrospray ionization in mass spectrometry. umons.ac.bechromatographyonline.com

Further oxidation of methionine sulfoxide to methionine sulfone can occur with stronger oxidizing agents or under more forcing conditions. This second oxidation step is generally considered irreversible in biological systems. iris-biotech.deresearchgate.net

Accurately quantifying the extent of methionine oxidation is crucial for the characterization of methionine-containing peptides like this compound. Several analytical techniques are employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a primary tool for detecting and quantifying methionine oxidation. The oxidation of methionine to the more polar methionine sulfoxide results in a significant decrease in retention time on a reversed-phase column. bac-lac.gc.ca By comparing the peak areas of the oxidized and unoxidized forms of the peptide, the percentage of oxidation can be determined.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the oxidized species. The formation of methionine sulfoxide results in a mass increase of 16 Da per oxidized methionine residue, while methionine sulfone formation leads to a 32 Da increase. iris-biotech.de Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification within the peptide chain.

Isotopic Labeling: To distinguish between pre-existing oxidation and artifactual oxidation occurring during analysis, stable isotope labeling methods have been developed. nih.gov One common strategy involves treating the peptide sample with hydrogen peroxide enriched with ¹⁸O (H₂¹⁸O₂). nih.govsemanticscholar.org This converts all unoxidized methionine residues to ¹⁸O-labeled methionine sulfoxide, which has a mass 2 Da greater than the naturally occurring ¹⁶O-sulfoxide. By comparing the relative intensities of the ¹⁶O- and ¹⁸O-labeled species, the original level of oxidation can be accurately determined. nih.govnih.gov Another approach, termed Methionine Oxidation by Blocking with Alkylation (MObBa), involves selectively alkylating unoxidized methionines to prevent their subsequent oxidation during analysis. acs.org

Analytical MethodPrincipleInformation Obtained
RP-HPLC Separation based on hydrophobicity. Oxidized forms are more polar and elute earlier.Quantification of oxidized vs. unoxidized peptide.
Mass Spectrometry (MS) Measures mass-to-charge ratio. Oxidation results in a +16 Da (sulfoxide) or +32 Da (sulfone) mass shift.Confirmation of oxidation and determination of the number of oxidized residues.
Tandem MS (MS/MS) Fragmentation of selected ions.Localization of the specific oxidized methionine residue(s).
**Isotopic Labeling (e.g., H₂¹⁸O₂) **Differentiates between in-vivo/in-synthesis oxidation (¹⁶O) and analytical artifact (¹⁸O).Accurate quantification of the original oxidation state, correcting for analytical artifacts.

This decrease in hydrophobicity leads to a shorter retention time on RPLC columns. bac-lac.gc.caresearchgate.net The magnitude of this retention time shift can vary depending on the position of the methionine residue within the peptide sequence and the surrounding amino acids. bac-lac.gc.ca In most cases, the retention order is observed as: MetO < MetO₂ < Met. bac-lac.gc.ca However, in some specific structural contexts, such as when the methionine is located in a particular position of an amphipathic helix, oxidation has been observed to paradoxically increase hydrophobicity and retention time. bac-lac.gc.ca

The formation of two diastereomers of methionine sulfoxide (R and S) can sometimes lead to peak splitting or broadening in high-resolution chromatographic separations, as the two forms may have slightly different interactions with the stationary phase. bac-lac.gc.caresearchgate.net This chromatographic behavior is a key diagnostic feature for identifying methionine oxidation in peptide analysis.

Functionalization and Modification Strategies for this compound

The dipeptide this compound, with its distinct functional groups—a protected N-terminus, a free C-terminus, and two reactive thioether side chains—offers multiple avenues for chemical modification. These strategies are pivotal for enhancing its analytical detection, enabling its use in bioconjugation, and modulating its physicochemical properties.

C-Terminal Derivatization for Analytical Enhancement and Bioconjugation

The carboxylic acid group at the C-terminus of this compound is a primary target for derivatization. Such modifications are often employed to improve ionization efficiency in mass spectrometry, facilitating more sensitive detection and comprehensive fragmentation analysis.

One effective strategy is the amidation of the negatively charged carboxyl group. nih.gov This can be achieved using reagents like N,N-dimethylethylenediamine (DMEDA) or (4-aminobutyl)guanidine (AG), which convert the C-terminus into a positively charged moiety. nih.gov This "charge-reversal" significantly enhances analytical detection in mass spectrometry. Peptides derivatized with DMEDA, for instance, frequently form 3+ charge states, which are particularly amenable to Electron Transfer Dissociation (ETD) fragmentation, yielding more comprehensive sequence data. nih.gov This approach is especially useful for identifying C-terminal peptides that may also bear post-translational modifications. nih.gov

Another common C-terminal modification is esterification, for example, through the formation of a methyl or ethyl ester. This neutralizes the negative charge of the carboxyl group, which can improve peptide solubility in organic solvents and enhance performance in certain analytical techniques.

These derivatization reactions not only aid in analysis but also serve as handles for bioconjugation. By introducing a functional group such as an amine or a clickable moiety via C-terminal derivatization, this compound can be covalently linked to larger molecules like proteins, fluorescent dyes, or solid supports for various biochemical applications.

Table 1: C-Terminal Derivatization Reagents and Their Primary Applications
Derivatization ReagentResulting Functional GroupPrimary ApplicationKey Advantage
N,N-dimethylethylenediamine (DMEDA)Positively charged amideAnalytical Enhancement (MS)Promotes higher charge states (e.g., 3+) for improved ETD fragmentation. nih.gov
(4-aminobutyl)guanidine (AG)Positively charged guanidinium groupAnalytical Enhancement (MS)Introduces a strong positive charge, improving ionization. nih.gov
Ethanolamine (EA)Neutral amide with hydroxyl groupAnalytical Enhancement & BioconjugationNeutralizes C-terminal charge and provides a hydroxyl handle for further functionalization. nih.gov
Methanol/HClMethyl EsterAnalytical EnhancementNeutralizes charge, improving chromatographic behavior.

N-Terminal Functionalization Beyond Protecting Group Removal

The N-terminus of the dipeptide is initially protected by the benzyloxycarbonyl (Z) group. Following the removal of this group, typically through catalytic hydrogenation, the newly exposed primary amine becomes a site for a wide array of functionalization reactions.

A common modification is acylation , where an acyl group is introduced to the N-terminal amine. This can be accomplished using various reagents, such as acid anhydrides or activated esters, to attach moieties like acetyl groups or more complex molecules. For instance, acylation with phenyl ketene can introduce an alkyne group, which can then be used in "click chemistry" reactions for bioconjugation. nih.gov

Another powerful technique is reductive amination . This reaction involves treating the N-terminal amine with an aldehyde or ketone in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). nih.gov This method forms a stable secondary amine, allowing for the attachment of various labels or functional groups while preserving a positive charge at the N-terminus, which can be important for maintaining biological activity in larger peptides. nih.gov

These N-terminal modifications extend the utility of the Met-met peptide core, enabling the attachment of reporter groups, cell-penetrating sequences, or other functionalities tailored to specific research applications.

Table 2: N-Terminal Functionalization Methods (Post-Deprotection)
MethodReagentsResulting LinkagePurpose
AcylationAcetic anhydride, activated esters (e.g., NHS-esters)Amide bondIntroduce labels, blocking groups, or functional handles (e.g., alkynes). nih.gov
Reductive AminationAldehyde/ketone + NaBH₃CNSecondary amineSite-specific alkylation, preserves positive charge. nih.gov
DiazotransferImidazole-1-sulfonyl azideAzide groupInstallation of a bioorthogonal handle for click chemistry. nih.gov

Side-Chain Chemical Modifications and their Influence on Peptide Properties

The thioether side chains of the two methionine residues are susceptible to specific chemical modifications, primarily oxidation and alkylation. These reactions can significantly alter the peptide's properties.

Oxidation: The sulfur atom in methionine can be readily oxidized, typically by reactive oxygen species (ROS) like hydrogen peroxide, to form methionine sulfoxide (Met(O)). nih.govacs.orgacs.org This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers (R- and S-MetO). nih.gov Further oxidation can lead to the formation of methionine sulfone (Met(O₂)).

This modification has a profound impact on the peptide's properties:

Polarity and Hydrophobicity: Oxidation converts the non-polar, hydrophobic thioether into a highly polar sulfoxide group. acs.orgacs.orgnih.gov This change dramatically increases the peptide's polarity and can alter its three-dimensional structure and interactions with other molecules. nih.gov The hydrophobicity index of the side chain decreases significantly upon sulfoxidation. nih.gov

Structural Perturbation: The conversion of Met to MetO can disrupt hydrophobic interactions and perturb the normal folding of a peptide or protein. nih.gov This may lead to changes in biological activity or an increased propensity for aggregation. acs.org

Alkylation: The nucleophilic sulfur of the methionine side chain can be targeted by alkylating agents, especially under acidic conditions, to form a sulfonium salt. acs.orgacs.org For example, during peptide synthesis and cleavage, carbocations (like the tert-butyl cation) can act as alkylating agents, leading to S-alkylation as a common side reaction. acs.orgacs.orgresearchgate.net More targeted alkylation can be achieved using hypervalent iodine reagents under mild conditions to generate sulfonium salts for bioconjugation. researchgate.netthegauntgroup.com

This modification also influences peptide properties:

Charge and Reactivity: Alkylation introduces a permanent positive charge on the side chain, creating a sulfonium salt. acs.orgresearchgate.net This can alter electrostatic interactions and solubility. The resulting sulfonium salt can also serve as a reactive handle for further chemical transformations. thegauntgroup.com

Table 3: Influence of Methionine Side-Chain Modifications
ModificationCommon ReagentsEffect on Side ChainImpact on Peptide Properties
Oxidation (Sulfoxide)H₂O₂, Reactive Oxygen Species (ROS)Thioether → Sulfoxide (Met(O))Increases polarity, decreases hydrophobicity, can alter conformation. nih.govacs.orgacs.orgnih.gov
Oxidation (Sulfone)Stronger oxidizing agentsThioether → Sulfone (Met(O₂))Further increases polarity.
AlkylationAlkyl halides, carbocations (e.g., from TFA cleavage), hypervalent iodine reagentsThioether → Sulfonium SaltIntroduces a positive charge, increases reactivity for further modification. acs.orgresearchgate.netthegauntgroup.com

Biochemical Interactions and Enzymatic Considerations of Z Met Met Oh

Enzymatic Recognition and Hydrolysis of Methionine-Containing Dipeptides

The enzymatic breakdown of peptides is a fundamental biological process governed by the specificity of enzymes known as peptidases or proteases. thermofisher.com These enzymes are classified based on their cleavage site: exopeptidases cleave residues from the ends of a peptide, while endopeptidases cleave internal bonds. thermofisher.com The hydrolysis of methionine-containing dipeptides like Z-Met-met-OH is subject to the specific recognition patterns of these enzymes.

Peptidases exhibit distinct specificities for the amino acid residues flanking the scissile peptide bond. Methionine aminopeptidases (MetAPs), for instance, are enzymes that specifically remove methionine from the N-terminus of newly synthesized proteins. google.comnih.gov The efficiency of this cleavage is largely determined by the nature of the adjacent amino acid (the P1' residue). nih.gov Generally, MetAPs favor proteins where the N-terminal methionine is followed by an amino acid with a small side chain, such as Glycine, Alanine, Serine, Cysteine, Proline, Threonine, or Valine. nih.gov Residues with larger side chains tend to inhibit this process. google.com

While MetAPs target N-terminal methionine, other peptidases are responsible for the hydrolysis of internal peptide bonds or dipeptides. Dipeptidyl-peptidases catalyze the removal of dipeptides from the N-terminus of oligopeptides. uniprot.org For example, dipeptidyl-peptidase 7 from Porphyromonas gingivalis shows broad specificity and can cleave substrates with methionine in the P1 position, such as Met-Leu-methylcoumaryl-7-amide. uniprot.org Studies on leucine (B10760876) aminopeptidase (B13392206) have also investigated inhibitors based on methionine and norleucine dipeptide analogues, indicating the enzyme's interaction with such structures. tandfonline.com The rate of hydrolysis by certain peptidases can be significantly influenced by the identity of the C-terminal amino acid, with considerable hydrolysis observed for dipeptides ending in leucine or methionine. researchgate.net

The table below summarizes the specificity of various peptidases towards methionine-containing substrates.

Table 1: Peptidase Specificity for Methionine-Containing Substrates
Enzyme/Peptidase Class Specificity Detail Substrate Example/Context Source(s)
Methionine Aminopeptidase (MetAP) Cleaves N-terminal Methionine; requires small P1' residue (e.g., Ala, Gly, Ser). N-terminal processing of newly synthesized proteins. google.com, nih.gov
Dipeptidyl-peptidase 7 Catalyzes removal of N-terminal dipeptides; accepts Met in P1 position. Cleavage of Met-Leu-MCA. uniprot.org
Leucine Aminopeptidase (LAP) Interacts with phosphonic and phosphinic analogues of methionine dipeptides. Inhibition studies with derivatives of methionine. tandfonline.com
General Peptidases Hydrolysis rate can be high if the C-terminal residue is Methionine. Hydrolysis of various dipeptides. researchgate.net

For an enzymatic reaction to occur, the substrate must fit into the enzyme's active site. numberanalytics.com Research indicates that for many proteases, the target peptide needs to be disordered or flexible to properly accommodate the enzyme's binding site. pnas.org The conformational entropy of the peptide plays a dual role: it affects the flexibility and accessibility of the substrate and drives specific recognition through conformational sampling. pnas.org This suggests a "conformational selection" mechanism, where the enzyme binds to a specific conformation that exists in an ensemble of possibilities for the free peptide. pnas.orgrsc.org

Conversely, pre-organizing a peptide into its bioactive conformation, for example by using chemical constraints, can enhance binding affinity by reducing the entropic cost associated with the "bind and fold" mechanism. rsc.org However, this can also be counterproductive if it favors a conformation that is not ideal for recognition. rsc.org Studies on peptidyl-prolyl isomerases have shown that even residues distant from the target proline can significantly impact enzyme activity and binding, likely by influencing the initial association reaction. nih.govresearchgate.net These findings underscore that the entire peptide structure, not just the residues at the cleavage site, contributes to the dynamics of enzyme-substrate interaction.

Role of Dipeptides in Model Biochemical Pathways (General Context)

Dipeptides are not merely intermediates in protein digestion and synthesis; they are increasingly recognized as bioactive molecules with diverse roles in physiological processes. numberanalytics.com They can function as signaling molecules, antioxidants, and regulators of metabolic pathways. numberanalytics.comfrontiersin.org

For instance, certain dipeptides have been shown to influence the Target of Rapamycin (TOR) signaling pathway, a central controller of cell growth and metabolism. frontiersin.org The uptake of specific dipeptides can affect mTOR activity in cells. frontiersin.org In plants, dipeptides are involved in the regulation of enzymes within the central carbon metabolism, highlighting their role in managing metabolic flux. frontiersin.org Histidine-containing dipeptides like carnosine and anserine (B1665513) exhibit antioxidant properties by detoxifying reactive carbonyl species, which are harmful byproducts of sugar and lipid oxidation. koreamed.org Furthermore, a wide array of dipeptides generated during food processing, such as in the curing of ham, have been identified with various bioactivities, including the inhibition of enzymes like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV). csic.es

Interactions with Model Biological Components (e.g., Proteins, Cell-Free Systems)

The study of how dipeptides like this compound interact with biological components is often facilitated by model systems. These systems allow for the detailed investigation of molecular interactions in a controlled environment. Peptide derivatives are valuable tools for studying protein interactions and enzyme activity. chemimpex.com The Z- (benzyloxycarbonyl) group, as present in this compound, is a common protecting group in peptide synthesis that allows for the creation of specific peptide structures for research. chemimpex.com

The oxidation of methionine residues to methionine sulfoxide (B87167) (MetO) within proteins is a significant post-translational modification that can be triggered by reactive oxygen species. researchgate.net This oxidation can alter a protein's function and is often reversible by the enzyme methionine sulfoxide reductase (Msr). researchgate.netnih.gov This cyclic oxidation and reduction of methionine residues is implicated in antioxidant defense mechanisms and the regulation of enzyme activity. researchgate.net Studies on the Aβ peptide, associated with Alzheimer's disease, show that the oxidation state of its methionine-35 residue affects its aggregation and toxicity, a process that can be modulated by Msr enzymes. nih.gov

Cell-free protein synthesis systems, such as those derived from rabbit reticulocytes or E. coli, provide a powerful platform for studying biochemical interactions. promega.comnih.govnih.gov These systems contain the necessary machinery for transcription and translation but lack the complexity and barriers of a living cell. nih.gov This "open" nature allows researchers to introduce specific molecules, like this compound, and observe their direct effects on protein synthesis, folding, or interaction with other components. promega.comnih.gov For example, cell-free systems have been used to study protein-target interactions, reconstitute the assembly of viral proteins, and incorporate non-canonical amino acids to create novel proteins. promega.comnih.gov Such systems are ideal for dissecting the specific molecular interactions and enzymatic processing of methionine-containing dipeptides.

The table below details model systems used to study peptide and protein interactions.

Table 2: Model Systems for Studying Biochemical Interactions
Model System Description Application Example Source(s)
Cell-Free Synthesis (e.g., RRL, E. coli S30) In vitro systems containing transcription/translation machinery without cell walls. Studying protein-protein interactions, effects of small molecules on translation, synthesis of modified proteins. promega.com, nih.gov, nih.gov
Enzyme Inhibition Assays In vitro assays measuring the effect of a compound on the activity of a purified enzyme. Testing phosphinic analogues of methionine dipeptides as inhibitors of leucine aminopeptidase. tandfonline.com
PURE System A reconstituted cell-free system with individually purified protein factors. Dissecting functional mechanisms of protein biosynthesis machinery and protein folding. nih.gov
In Vivo Disease Models (e.g., C. elegans) Transgenic organisms expressing a protein of interest to study its effects in a living system. Investigating the role of methionine oxidation in Aβ peptide toxicity. nih.gov

Advanced Analytical Methodologies for Z Met Met Oh Research

High-Resolution Mass Spectrometry Techniques for Detailed Structural Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of novel biologics and peptides like Z-Met-met-OH. drug-dev.com It provides precise mass measurements, enabling the determination of elemental compositions and the identification of post-translational modifications. drug-dev.comresearchgate.net

Intact mass analysis using HRMS verifies the successful expression and purification of the target molecule by confirming its molecular weight. drug-dev.com For more detailed structural information, peptide mapping combined with HRMS is employed. This technique can pinpoint the location of modifications and observe subtle mass changes, which is crucial for demonstrating process control in manufacturing. drug-dev.com

Table 1: Key HRMS Parameters for this compound Analysis This table is for illustrative purposes and parameters would be optimized for specific instrumentation and experimental goals.

Parameter Value/Range Purpose
Mass Resolution >60,000 To accurately determine the monoisotopic mass and resolve isotopic peaks.
Mass Accuracy < 5 ppm To confidently determine the elemental composition.
Scan Range (m/z) 150-2000 To cover the expected mass range of this compound and its fragments.
Ionization Mode ESI Positive To efficiently ionize the peptide for detection.

Electron Transfer Dissociation (ETD) for Comprehensive Sequence Information

To obtain detailed amino acid sequence information for this compound, tandem mass spectrometry (MS/MS) is required. drug-dev.com While collision-induced dissociation (CID) is a common fragmentation method, Electron Transfer Dissociation (ETD) offers significant advantages for peptide analysis. waters.comwiley-vch.de ETD preserves labile post-translational modifications that might be lost during the higher-energy CID process. researchgate.net This technique is particularly useful for sequencing peptides and identifying the precise location of modifications. waters.comacs.org ETD generates c- and z-type fragment ions by transferring electrons to the peptide ions, leading to cleavage of the N-Cα bond in the peptide backbone. wiley-vch.de This provides complementary information to CID and allows for more complete sequence coverage. researchgate.net For a peptide like this compound, which contains methionine, ETD is valuable for localizing potential oxidation of the methionine residue. researchgate.netru.nl

Quantitative Analysis Using Isotopic Labeling Strategies

Accurate quantification of this compound and its related impurities can be achieved using isotopic labeling strategies coupled with mass spectrometry. nih.govmedchemexpress.com This involves introducing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the analyte or a standard, creating a mass shift that allows for precise differentiation and quantification. nih.govmdpi.com

One common approach is the use of stable isotope-labeled internal standards. medchemexpress.com For instance, a synthetic version of this compound could be created with ¹³C or ¹⁵N labeled methionine. asianpubs.org This labeled standard, when spiked into a sample, co-elutes with the unlabeled analyte and serves as a precise internal reference for quantification, correcting for variations in sample preparation and instrument response. nih.gov

Another strategy is chemical isotope labeling, where a reagent containing a stable isotope tag is used to derivatize the analyte and a reference standard. mdpi.com This method enhances ionization efficiency and improves selectivity. mdpi.com For peptides containing methionine, specific methods have been developed to quantify oxidation by using H₂¹⁸O₂ to label unoxidized methionine residues, allowing for the differentiation between pre-existing oxidation and that induced during sample preparation. researchgate.net

Advanced Chromatographic Separation Techniques for Impurity Profiling and Quantitative Purity Assessment

The assessment of purity and the identification of impurities are critical aspects of pharmaceutical development. mt.comlcms.cz Advanced chromatographic techniques are essential for separating this compound from closely related impurities. lcms.cz

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development and Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity, making it ideal for the impurity profiling of this compound. chromatographyonline.comnih.gov The development of a robust UHPLC method involves a systematic approach, often guided by Analytical Quality by Design (AQbD) principles. nih.govacs.org

Method development for a peptide like this compound would typically involve screening various stationary phases (e.g., C8, C18) and mobile phase conditions (e.g., pH, organic modifier) to achieve optimal selectivity for the main component and its potential impurities. chromatographyonline.comnih.gov Factors such as column temperature and gradient slope are also critical parameters that are optimized to ensure a reliable separation. acs.org

Table 2: Illustrative UHPLC Method Parameters for this compound Impurity Profiling This table represents a starting point for method development and would be subject to optimization.

Parameter Condition Rationale
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm Sub-2-µm particles provide high efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in Water Provides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier for reversed-phase peptide separations.
Gradient 5-95% B over 10 minutes To elute a range of polar and non-polar impurities.
Flow Rate 0.4 mL/min Optimized for the column dimensions and particle size.
Column Temperature 40 °C To improve peak shape and reproducibility.
Detection UV (220 nm) and Mass Spectrometry UV for quantification and MS for identification of impurities.

Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixture Analysis

For highly complex samples where single-dimension chromatography may be insufficient to resolve all impurities, two-dimensional liquid chromatography (2D-LC) provides significantly enhanced separation power. researchgate.netchromatographyonline.com In 2D-LC, fractions from the first dimension of separation are transferred to a second, orthogonal column for further separation. chromatographyonline.comnsf.gov This orthogonality is typically achieved by using different separation mechanisms in each dimension, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC). wur.nl

This technique is particularly valuable for resolving co-eluting impurities and for the detailed characterization of complex mixtures. chromatographyonline.comresearchgate.net An offline 2D-LC approach could be employed where fractions from the first dimension are collected and then injected onto the second dimension system, allowing for independent optimization of each separation. wur.nl

Quantitative Amino Acid Analysis (AAA) for Compositional Verification and Net Peptide Content

Quantitative Amino Acid Analysis (AAA) is a fundamental technique for verifying the amino acid composition of a peptide and determining its net content. creative-proteomics.comresearchgate.net The process typically involves the acid hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification. creative-proteomics.comnih.gov

The hydrolyzed amino acids are often derivatized to enhance their detection by chromatography. nih.gov The separation is commonly performed using ion-exchange chromatography or reversed-phase liquid chromatography coupled with UV or mass spectrometric detection. creative-proteomics.comnih.gov By comparing the molar ratios of the detected amino acids to the theoretical composition of this compound, the identity and purity of the peptide can be confirmed. creative-proteomics.com It is important to note that certain amino acids, such as methionine, can be partially oxidized during acid hydrolysis, and asparagine and glutamine are converted to their corresponding acids. researchgate.net

Challenges and Future Directions in Z Met Met Oh Research

Development of Novel and Sustainable Synthetic Routes for N-Protected Dipeptides

The synthesis of N-protected dipeptides such as Z-Met-met-OH is a foundational aspect of peptide chemistry. The efficiency, scalability, and environmental impact of these synthetic routes are of paramount importance. Traditional methods often rely on large excesses of reagents and generate significant waste. Consequently, a major challenge is the development of more sustainable and atom-economical approaches.

Recent research has focused on optimizing coupling reactions. For instance, the use of titanium tetrachloride (TiCl₄) as a condensing agent, often in conjunction with microwave irradiation, has shown promise for the rapid and high-yield synthesis of dipeptides. mdpi.comresearchgate.net This method is compatible with various protecting groups, including the benzyloxycarbonyl (Z) group found in this compound. mdpi.com Another avenue of exploration is the development of syntheses in the N- to C-direction, which can offer better atom economy and reduce the need for extensive protecting group strategies, a significant step towards more sustainable peptide production. nih.govchemrxiv.org The use of enzymatic catalysis, for example with enzymes like Alcalase, for the formation of peptide bonds or the synthesis of thioester precursors also represents a green alternative to purely chemical methods. google.com

Table 1: Comparison of Synthetic Methodologies for N-Protected Dipeptides
MethodologyKey FeaturesPotential Advantages for this compound SynthesisChallenges
Solution-Phase Synthesis with TiCl₄/MicrowaveUses titanium tetrachloride as a coupling agent with microwave heating. mdpi.comFast reaction times (30-35 mins), high yields (65-81%), compatible with Z-group protection. mdpi.comRequires specific microwave reactor equipment; handling of pyrophoric TiCl₄.
N- to C-Directional SynthesisPeptide chain is elongated from the N-terminus to the C-terminus. nih.govchemrxiv.orgImproved atom economy, potentially fewer protecting groups needed for side chains. nih.govHigher risk of racemization at the C-terminal residue if not carefully controlled. nih.gov
Enzyme-Catalyzed SynthesisUtilizes enzymes (e.g., proteases like Alcalase) to form the peptide bond. google.comMild reaction conditions, high stereospecificity, environmentally benign.Enzyme stability and activity in organic solvents can be limited; substrate scope may be narrow.
Active Ester CouplingThe carboxylic acid is pre-activated as an ester (e.g., N-hydroxysuccinimide ester). researchgate.netGenerally high yields and low racemization; well-established methodology.Requires a two-step process (activation then coupling); can have purification challenges.

Elucidation of Subtle Conformational Dynamics in Solution and Solid State

The biological function and physical properties of peptides are intrinsically linked to their three-dimensional structure and flexibility. For this compound, understanding its conformational landscape—the collection of shapes it can adopt—in both solution and the solid state is a significant research challenge. The two methionine side chains, with their inherent flexibility, contribute to a complex energetic surface.

In the solid state, X-ray crystallography can provide a high-resolution snapshot of the preferred conformation. However, in solution, the peptide is likely to exist as an ensemble of interconverting structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this dynamic behavior. acs.org Techniques such as Nuclear Overhauser Effect (NOE) measurements can reveal which parts of the molecule are close to each other in space, providing crucial data for building conformational models. capes.gov.br The challenge lies in accurately describing this ensemble, as even subtle shifts in the equilibrium between different conformations can have profound effects. Molecular dynamics simulations are increasingly used to complement experimental data, offering a computational microscope to view these motions on timescales from picoseconds to microseconds. acs.org

Table 2: Techniques for Analyzing Peptide Conformational Dynamics
TechniqueStateInformation ObtainedRelevance to this compound
X-Ray CrystallographySolidPrecise 3D atomic coordinates of a single, stable conformation. capes.gov.brProvides a static picture of a low-energy state; useful as a starting point for simulations.
NMR SpectroscopySolutionInformation on average structure, intramolecular distances (NOE), and flexibility (relaxation). acs.orgcapes.gov.brCharacterizes the ensemble of conformations present in solution, which is more biologically relevant.
Molecular Dynamics (MD) SimulationsComputationalPredicts the movement of atoms over time, revealing conformational transitions and flexibility. nih.govillinois.eduAllows for the exploration of the full conformational landscape and the interpretation of experimental data.
Circular Dichroism (CD) SpectroscopySolutionProvides information about the overall secondary structure content (e.g., turns, random coil).A quick method to assess the general conformational properties and how they change with environment (e.g., solvent).

Integration of Advanced Multi-Omics Data in Peptide Research, including Methionine Oxidation Profiling

The advent of "multi-omics" technologies, which allow for the large-scale analysis of biological molecules, offers new avenues for peptide research. For a compound like this compound, the most relevant of these is proteomics, particularly in the context of methionine oxidation. The sulfur atom in methionine is susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide (B87167) and, subsequently, methionine sulfone. This modification can alter a peptide's structure, hydrophobicity, and function. nih.gov

A key challenge is to develop and apply sensitive analytical methods to detect and quantify the oxidation of the two methionine residues in this compound. Mass spectrometry (MS)-based proteomics is the cornerstone of such analyses. nih.gov By precisely measuring the mass of the dipeptide and its fragments, one can identify the 16-Da mass increase associated with the addition of an oxygen atom. nih.gov Advanced techniques like tandem MS (MS/MS) can even pinpoint which of the two methionine residues is oxidized. nih.gov Integrating these "redox proteomics" data can provide insights into the chemical stability of methionine-containing peptides and their potential roles in oxidative stress. nih.gov

Table 3: Workflow for Methionine Oxidation Profiling of this compound
StepDescriptionKey Technique(s)Expected Outcome
1. Sample PreparationExpose this compound to controlled oxidative stress (e.g., using H₂O₂).Chemical reaction.A mixture of unoxidized, singly oxidized, and doubly oxidized this compound.
2. SeparationSeparate the different species based on their physicochemical properties.High-Performance Liquid Chromatography (HPLC).Separated peaks corresponding to the different oxidation states.
3. Detection and IdentificationAnalyze the separated components to confirm their identity and mass.Liquid Chromatography-Mass Spectrometry (LC-MS). mtoz-biolabs.comMass spectra confirming the expected molecular weights for this compound and its oxidized forms.
4. Site LocalizationFragment the oxidized peptides to determine the location of the oxygen atom.Tandem Mass Spectrometry (MS/MS). nih.govFragmentation patterns that identify whether the N-terminal or C-terminal methionine (or both) is oxidized.
5. QuantificationMeasure the relative abundance of the oxidized and unoxidized forms.Label-free quantification or stable isotope labeling. mtoz-biolabs.commdpi.comQuantitative data on the extent of oxidation under specific conditions.

Advancement of Computational Methodologies for Predictive Modeling of Peptide Behavior

Computational modeling has become an indispensable tool in peptide science, offering the ability to predict peptide behavior and guide experimental design. biophysics.org For this compound, computational methods can address several key challenges, from predicting its preferred conformations to modeling its reactivity.

Molecular dynamics (MD) simulations, as mentioned earlier, can provide a detailed picture of the dipeptide's flexibility. nih.govbyu.edu Furthermore, quantum mechanical (QM) calculations can be used to study the electronic structure of the molecule, offering insights into reaction mechanisms, such as the process of methionine oxidation. A significant future direction is the use of artificial intelligence and machine learning (AI/ML) to develop predictive models. biophysics.org These models can be trained on large datasets of known peptide properties to predict the behavior of new peptides like this compound with increasing accuracy and speed. youtube.com The development of more accurate force fields—the set of parameters used in classical simulations—is also crucial for improving the predictive power of these computational tools. byu.edu

Table 4: Computational Methods in this compound Research
MethodPrincipleApplication to this compound
Molecular Mechanics (MM) / Molecular Dynamics (MD)Uses classical physics to simulate the movement of atoms and molecules. byu.eduPredicting conformational ensembles, flexibility, and interactions with solvent. nih.govillinois.edu
Quantum Mechanics (QM)Based on the principles of quantum theory to describe electronic structure.Calculating reaction energies, modeling transition states (e.g., for oxidation), and refining force field parameters.
Hybrid QM/MMTreats a small, reactive part of the system with QM and the rest with MM.Studying enzymatic reactions involving this compound or its derivatives in a complex environment.
Machine Learning (ML) / Artificial Intelligence (AI)Uses algorithms to learn patterns from data and make predictions. biophysics.orgPredicting properties like solubility, aggregation propensity, and bioactivity based on its structure. youtube.com

Exploration of Unconventional Applications in Materials Science and Interdisciplinary Chemical Biology

Beyond its role as a synthetic intermediate, a key future direction for this compound research is the exploration of its potential in non-traditional applications. The unique properties of peptides—biocompatibility, chemical diversity, and the ability to self-assemble—make them attractive candidates for use in materials science and chemical biology.

In materials science, dipeptides are known to be capable of self-assembling into a variety of nanostructures, such as nanotubes, vesicles, and hydrogels. The specific sequence and protecting groups of this compound could direct its assembly into novel materials with interesting electronic or mechanical properties. idu.ac.id The presence of the benzyloxycarbonyl group and the two methionine residues will influence the intermolecular interactions that govern this assembly.

In chemical biology, this compound could serve as a simplified model system for studying more complex biological processes. For example, it could be used to investigate the mechanisms of methionine-centered redox chemistry in a controlled environment. Furthermore, it could be incorporated as a building block into larger, more complex molecular probes designed to study enzyme activity or protein-protein interactions within a cell. chemimpex.com Its relative simplicity makes it an ideal platform for developing and validating new analytical and computational methods that can later be applied to larger, more complex peptides and proteins.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.